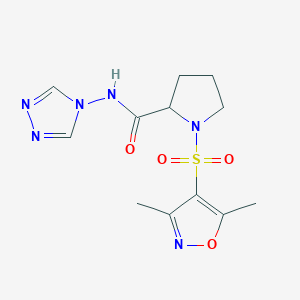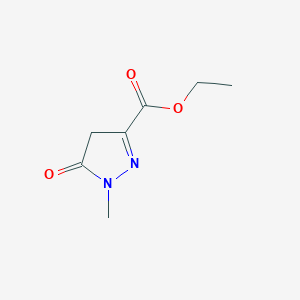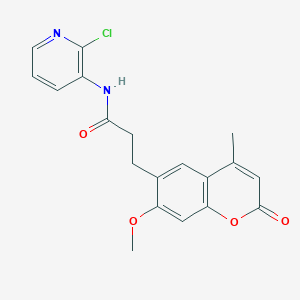![molecular formula C28H36N2O8S2 B15108181 Ethyl 1-[(4'-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1'-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B15108181.png)
Ethyl 1-[(4'-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1'-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxycarbonyl, sulfonyl, and biphenyl moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethoxycarbonyl group. The sulfonyl groups are then added through sulfonation reactions, and finally, the biphenyl moiety is introduced via a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate gives it distinct chemical and biological properties, making it valuable for specific research applications.
特性
分子式 |
C28H36N2O8S2 |
|---|---|
分子量 |
592.7 g/mol |
IUPAC名 |
ethyl 1-[4-[4-(3-ethoxycarbonylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C28H36N2O8S2/c1-3-37-27(31)23-7-5-17-29(19-23)39(33,34)25-13-9-21(10-14-25)22-11-15-26(16-12-22)40(35,36)30-18-6-8-24(20-30)28(32)38-4-2/h9-16,23-24H,3-8,17-20H2,1-2H3 |
InChIキー |
VVQQHSXLBZZYIC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carbox amide](/img/structure/B15108114.png)
![2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15108127.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}propanamide](/img/structure/B15108133.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide](/img/structure/B15108142.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B15108151.png)
![1-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(6-methylpyridin-2-yl)piperazine](/img/structure/B15108155.png)
![3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B15108157.png)
![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B15108162.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15108168.png)

![N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15108179.png)

![6-chloro-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B15108183.png)

